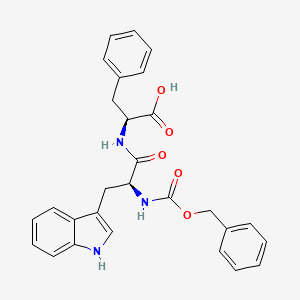

Z-Trp-phe-OH

Descripción

The exact mass of the compound Z-Trp-phe-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 333736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Z-Trp-phe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Trp-phe-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O5/c32-26(30-25(27(33)34)15-19-9-3-1-4-10-19)24(16-21-17-29-23-14-8-7-13-22(21)23)31-28(35)36-18-20-11-5-2-6-12-20/h1-14,17,24-25,29H,15-16,18H2,(H,30,32)(H,31,35)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTMQKMHFPBQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318664 | |

| Record name | 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6521-49-9 | |

| Record name | NSC333736 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Z-Trp-Phe-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyloxycarbonyl-L-tryptophyl-L-phenylalanine, commonly abbreviated as Z-Trp-Phe-OH, is a protected dipeptide of significant interest in the fields of biochemistry, medicinal chemistry, and pharmaceutical development. Comprising L-tryptophan and L-phenylalanine, its structure is characterized by an N-terminal benzyloxycarbonyl (Z or Cbz) group. This protecting group is instrumental in peptide chemistry, enabling precise, stepwise synthesis of larger peptide chains by preventing unwanted side reactions at the amine terminus.

The inherent properties of its constituent aromatic amino acids make Z-Trp-Phe-OH a valuable tool for researchers. It serves as a specific substrate for proteolytic enzymes, particularly chymotrypsin, and acts as a crucial building block in the synthesis of more complex, biologically active peptides.[1] Its applications are prominent in drug discovery, especially in the realms of oncology and neurology, where peptide-based therapeutics are increasingly vital.[2] This guide provides a comprehensive overview of the molecule's core properties, a detailed methodology for its synthesis, and a practical protocol for its application in enzymatic assays.

Core Physicochemical Properties

A clear understanding of the fundamental properties of Z-Trp-Phe-OH and its precursor molecules is essential for its effective application in a laboratory setting. The benzyloxycarbonyl group imparts specific characteristics that are crucial for its role in synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Z-Trp-Phe-OH | C₂₈H₂₇N₃O₅ | 485.54[3][4] | White Powder[4] | 165 - 167[4] |

| Z-Trp-OH | C₁₉H₁₈N₂O₄ | 338.36 | White Powder | 124 - 127 |

| Z-Phe-OH | C₁₇H₁₇NO₄ | 299.32 | White Powder | 85 - 87 |

Rationale and Methodology of Synthesis

The synthesis of Z-Trp-Phe-OH is a classic example of solution-phase peptide synthesis, a foundational technique in medicinal chemistry. The process hinges on the strategic use of a protecting group and a coupling agent to form a peptide bond between two amino acids.

The Role of the Benzyloxycarbonyl (Z) Protecting Group

The primary challenge in forming a peptide bond between tryptophan and phenylalanine is preventing the amino group of one amino acid from reacting with the carboxyl group of another molecule of the same amino acid (self-polymerization). The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, provides a robust solution.[5] It is stable under the conditions required for peptide bond formation but can be readily removed under specific, non-harsh conditions (typically hydrogenolysis), ensuring the integrity of the newly formed peptide.

Logical Workflow of Z-Trp-Phe-OH Synthesis

The synthesis involves the activation of the carboxyl group of Z-Trp-OH and its subsequent reaction with the free amino group of a C-terminally protected phenylalanine, such as phenylalanine methyl ester (Phe-OMe). The use of coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) is a well-established method to facilitate this reaction efficiently and minimize side reactions and racemization.[6][7]

Caption: Logical workflow for the solution-phase synthesis of Z-Trp-Phe-OH.

Experimental Protocol: Synthesis of Z-Trp-Phe-OH

This protocol describes a standard laboratory procedure for the synthesis of Z-Trp-Phe-OH using DCC and HOBt as coupling agents.

Materials:

-

Z-L-Tryptophan (Z-Trp-OH)

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

1N Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

Procedure:

-

Activation of Z-Trp-OH:

-

In a round-bottom flask, dissolve Z-Trp-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 eq) dissolved in a minimal amount of anhydrous DCM.

-

Stir the reaction mixture at 0 °C for 1 hour. A white precipitate of dicyclohexylurea (DCU) will begin to form.[8]

-

-

Preparation of Phenylalanine Methyl Ester:

-

In a separate flask, dissolve H-Phe-OMe·HCl (1.0 eq) in DMF.

-

Cool the solution to 0 °C.

-

Add NMM (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

-

-

Coupling Reaction:

-

Add the neutralized H-Phe-OMe solution from step 2 to the activated Z-Trp-OH mixture from step 1.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification of Protected Dipeptide (Z-Trp-Phe-OMe):

-

Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DMF or EtOAc.

-

Transfer the filtrate to a separatory funnel and dilute with EtOAc.

-

Wash the organic layer sequentially with 1N HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Trp-Phe-OMe.

-

Purify the crude product by flash chromatography or recrystallization if necessary.

-

-

Saponification to Z-Trp-Phe-OH:

-

Dissolve the purified Z-Trp-Phe-OMe in a mixture of methanol and water.

-

Cool to 0 °C and add 1N NaOH solution (1.5-2.0 eq) dropwise.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1N HCl at 0 °C. A white precipitate of Z-Trp-Phe-OH will form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Applications in Research and Drug Development

Z-Trp-Phe-OH is a versatile molecule with several key applications in scientific research.

Protease Substrate for Enzymatic Assays

Due to the presence of phenylalanine and tryptophan residues, Z-Trp-Phe-OH is an excellent substrate for chymotrypsin, a serine protease that preferentially cleaves peptide bonds C-terminal to aromatic amino acids.[1] This makes it a valuable tool for studying enzyme kinetics, screening for chymotrypsin inhibitors, and characterizing protease activity in biological samples. Enzymatic cleavage breaks the peptide bond between tryptophan and phenylalanine, a process that can be monitored using various analytical techniques.[9]

Building Block in Peptide Synthesis

As a protected dipeptide, Z-Trp-Phe-OH is a crucial intermediate in the synthesis of larger, more complex peptides.[2] Incorporating a dipeptide unit in a single coupling step, rather than adding amino acids one by one, can improve the efficiency and yield of solid-phase peptide synthesis (SPPS), especially for "difficult" sequences prone to aggregation.[10][11] The Trp-Phe motif is found in various biologically active peptides, and its inclusion can be critical for receptor binding and biological function.[12]

Precursor to Biologically Active Peptides

The unprotected dipeptide, Trp-Phe, has been identified as an antihypertensive peptide with inhibitory activity against the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure.[11] By cleaving the Z-group from Z-Trp-Phe-OH, researchers can access the active dipeptide for further study.

Caption: Role of ACE in the Renin-Angiotensin System and the site of inhibition.

Protocol: Chymotrypsin Activity Assay using a Dipeptide Substrate

This protocol provides a self-validating system for determining chymotrypsin activity by adapting a classic spectrophotometric method. The principle relies on measuring the rate of peptide bond cleavage. While direct measurement of Z-Trp-Phe-OH cleavage can be complex, a common and reliable approach is to use a chromogenic or fluorogenic analogue like Z-Phe-Trp-p-nitroanilide or to adapt a method that measures the appearance of a free carboxyl group. For simplicity and broad applicability, this protocol adapts the well-established BTEE (N-Benzoyl-L-tyrosine ethyl ester) assay principle, which monitors the increase in absorbance resulting from the hydrolysis of an ester or amide bond adjacent to an aromatic residue.[3][4]

Objective: To determine the kinetic activity of α-chymotrypsin by monitoring the hydrolysis of Z-Trp-Phe-OH. The cleavage of the peptide bond results in a change in the chemical environment of the aromatic rings, leading to a subtle but measurable change in absorbance at ~230-260 nm.

Materials:

-

α-Chymotrypsin from bovine pancreas

-

Z-Trp-Phe-OH (Substrate)

-

Trizma base (Tris)

-

Calcium chloride (CaCl₂)

-

Hydrochloric acid (HCl), 1M

-

Dimethyl sulfoxide (DMSO) or Methanol

-

UV-transparent cuvettes (quartz)

-

UV-Vis Spectrophotometer, thermostatted at 25 °C

Procedure:

-

Reagent Preparation:

-

Assay Buffer: Prepare 80 mM Tris-HCl buffer containing 100 mM CaCl₂, pH 7.8 at 25 °C. Calcium ions are important for the stability of chymotrypsin.

-

Enzyme Solution: Prepare a stock solution of α-chymotrypsin at 1 mg/mL in 1 mM HCl. Immediately before use, dilute to a working concentration of 10-20 µg/mL with 1 mM HCl. Keep on ice.[3]

-

Substrate Stock Solution: Prepare a 10 mM stock solution of Z-Trp-Phe-OH in anhydrous DMSO or methanol.

-

-

Assay Execution:

-

Set the spectrophotometer to monitor absorbance at 256 nm and equilibrate the cell holder to 25 °C.[3]

-

Into a 3 mL quartz cuvette, pipette 2.9 mL of the Assay Buffer.

-

Add 50 µL of the Substrate Stock Solution to the cuvette. Mix by inversion. The final substrate concentration will be ~0.17 mM.

-

Place the cuvette in the spectrophotometer and allow it to incubate for 5 minutes to reach thermal equilibrium.

-

Establish a baseline reading by monitoring the absorbance for 1-2 minutes. This is the blank rate (autohydrolysis of the substrate).

-

-

Initiation of Reaction and Data Collection:

-

To initiate the reaction, add 50 µL of the diluted enzyme solution to the cuvette.

-

Immediately mix by inversion (or with a cuvette stirrer) and start recording the absorbance at 256 nm continuously for 5-10 minutes.

-

The rate of increase in absorbance should be linear for at least the first few minutes.

-

-

Data Analysis and Validation (Trustworthiness):

-

Calculate the rate of reaction (ΔA₂₅₆/min) from the initial, linear portion of the curve.

-

Subtract the blank rate from the enzyme-catalyzed rate to get the true enzymatic rate.

-

Self-Validation: To confirm that the observed activity is specific to chymotrypsin, run a parallel control reaction where a known chymotrypsin inhibitor (e.g., TPCK) is pre-incubated with the enzyme before adding it to the substrate solution. A significant reduction in the reaction rate validates the assay's specificity.

-

Enzyme activity (Units/mg) can be calculated using the Beer-Lambert law and the molar extinction coefficient for the product. The change in extinction coefficient (Δε) upon hydrolysis must be determined experimentally for this specific substrate under these buffer conditions for precise quantification.

-

Conclusion

Z-Trp-Phe-OH stands as a cornerstone dipeptide derivative for researchers in peptide chemistry and drug development. Its utility is rooted in the strategic placement of the benzyloxycarbonyl protecting group, which enables its use as a building block for complex peptide synthesis. Furthermore, its specific amino acid sequence renders it an ideal substrate for probing the activity of key proteases like chymotrypsin. An understanding of its physicochemical properties, the logic behind its synthesis, and its practical application in assays provides scientists with a powerful tool to advance research, from fundamental enzymology to the development of novel peptide-based therapeutics.

References

-

Zhang, Y., et al. (2023). Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs. bioRxiv. Available from: [Link]

-

de la Torre, A., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. Available from: [Link]

-

Behrendt, R., et al. (2016). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available from: [Link]

-

Wang, L., et al. (2024). Clickable tryptophan modification for late-stage diversification of native peptides. Proceedings of the National Academy of Sciences. Available from: [Link]

-

Junk, L., et al. (2017). Synthesis of Modified Tryptophan Derivatives. Molecules. Available from: [Link]

-

Patel, S., et al. (2023). Physiology, Renin Angiotensin System. StatPearls. Available from: [Link]

-

El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available from: [Link]

-

Cárdenas-Galindo, L., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Publishing. Available from: [Link]

-

Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available from: [Link]

-

Various Authors. Strategies for Peptide Synthesis: An Overview. Available from: [Link]

-

Li, J., et al. (2018). Enzymatic Cleavage of Branched Peptides for Targeting Mitochondria. Journal of the American Chemical Society. Available from: [Link]

-

Muttenthaler, M., et al. (2021). Recent Advances in the Development of Therapeutic Peptides. Trends in Pharmacological Sciences. Available from: [Link]

-

Lu, H. P., et al. (1998). Single-molecule fluorescence spectroscopy of enzyme conformational dynamics and cleavage mechanism. Science. Available from: [Link]

-

PharmGKB. ACE Inhibitor Pathway, Pharmacodynamics. Available from: [Link]

-

CVPharmacology. Angiotensin Converting Enzyme (ACE) Inhibitors. Available from: [Link]

-

ScienceDaily. (2024). Chemists develop a clickable tryptophan modification strategy for late-stage diversification of native peptides. Available from: [Link]

-

MDPI. Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. Available from: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 4. α-胰凝乳蛋白酶的酶学测定程序(EC 3.4.21.1) [sigmaaldrich.cn]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 7. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. bachem.com [bachem.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of Z-Trp-Phe-OH

Foreword: The Molecular Blueprint of a Versatile Dipeptide

In the landscape of peptide chemistry and drug development, the precise characterization of molecular structure is paramount. This guide provides a comprehensive technical overview of the spectroscopic data for N-α-carbobenzyloxy-L-tryptophyl-L-phenylalanine (Z-Trp-Phe-OH), a protected dipeptide of significant interest in biochemical research. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify, quantify, and utilize this compound in their work. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby fostering a deeper understanding of these powerful analytical techniques.

Introduction to Z-Trp-Phe-OH: Structure and Significance

Z-Trp-Phe-OH is a synthetic dipeptide composed of L-tryptophan and L-phenylalanine, with the N-terminus of the tryptophan residue protected by a carbobenzyloxy (Z) group. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the N-terminus while subsequent amino acids are coupled. The constituent amino acids, tryptophan and phenylalanine, are both aromatic and play crucial roles in the structure and function of proteins. Tryptophan, with its indole side chain, is a precursor to neurotransmitters like serotonin, while phenylalanine is a precursor to tyrosine and other important biomolecules. The combination of these two residues in a protected dipeptide form makes Z-Trp-Phe-OH a valuable building block in the synthesis of more complex peptides and a tool for studying enzyme-substrate interactions.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₇N₃O₅ | [1], [2] |

| Molecular Weight | 485.54 g/mol | [1], [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 165 - 167 °C | [1], [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum of Z-Trp-Phe-OH is expected to be complex, with distinct signals for the protons of the tryptophan and phenylalanine residues, as well as the carbobenzyloxy protecting group. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the aromatic rings.

Hypothetical ¹H NMR Data Interpretation:

While a direct experimental spectrum for Z-Trp-Phe-OH was not found in the searched literature, we can predict the expected regions for the proton signals based on the known spectra of its components, such as N-Cbz-L-Phenylalanine.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons (Phe, Trp, Z-group) | 7.0 - 8.0 | Multiplets | The numerous aromatic protons from the three phenyl and indole rings will result in a complex, overlapping multiplet region. |

| Indole N-H (Trp) | ~10.8 | Singlet (broad) | The indole N-H proton is often broad and downfield. |

| Amide N-H | 7.5 - 8.5 | Doublet or Triplet | The amide proton's chemical shift and multiplicity are dependent on the dihedral angle and coupling to the adjacent α-proton. |

| α-Protons (Trp, Phe) | 4.0 - 5.0 | Multiplets | These protons are adjacent to stereocenters and will appear as complex multiplets. |

| β-Protons (Trp, Phe) | 2.8 - 3.5 | Multiplets | The diastereotopic β-protons will show complex splitting patterns due to coupling with each other and the α-proton. |

| CH₂ (Z-group) | ~5.1 | Singlet or AB quartet | The benzylic protons of the Cbz group are typically a singlet but can appear as an AB quartet if they are diastereotopic. |

| Carboxylic Acid O-H | 10.0 - 13.0 | Singlet (broad) | This proton is often very broad and may exchange with residual water in the solvent. |

This table is a prediction based on typical chemical shifts for similar structures and should be used as a guide for interpreting an experimental spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Hypothetical ¹³C NMR Data Interpretation:

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (Amide, Carbamate, Carboxylic Acid) | 170 - 180 | Three distinct signals are expected in this region. |

| Aromatic Carbons | 110 - 140 | A number of signals corresponding to the carbons of the phenyl and indole rings. Quaternary carbons will have lower intensity. |

| α-Carbons (Trp, Phe) | 50 - 60 | Two distinct signals for the α-carbons of the two amino acid residues. |

| β-Carbons (Trp, Phe) | 25 - 40 | Two distinct signals for the β-carbons. |

| CH₂ (Z-group) | ~67 | The benzylic carbon of the Cbz group. |

This table is a prediction based on typical chemical shifts for similar structures and should be used as a guide for interpreting an experimental spectrum.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Z-Trp-Phe-OH.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons. DMSO-d₆ is often a good choice for peptides as it can solubilize them well and slow down the exchange of amide and hydroxyl protons.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to encompass all expected proton signals (typically 0-12 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover all expected carbon signals (typically 0-200 ppm).

-

A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 1024 or more scans).

-

Process the data similarly to the ¹H NMR spectrum.

-

Diagram of NMR Workflow:

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | Amide, Indole |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1760 - 1690 | C=O Stretch | Carboxylic Acid, Carbamate |

| 1680 - 1630 | C=O Stretch (Amide I) | Amide |

| 1550 - 1500 | N-H Bend (Amide II) | Amide |

| 1600, 1475 | C=C Stretch | Aromatic Rings |

This table provides a general guide. The exact positions of the peaks can be influenced by hydrogen bonding and the physical state of the sample.

Experimental Protocol for FT-IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid Z-Trp-Phe-OH powder onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental background signals.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected in the mid-IR range (4000 - 400 cm⁻¹).

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks in the spectrum.

-

Diagram of FT-IR Workflow:

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis.

Expected Mass Spectrometric Data

For Z-Trp-Phe-OH (C₂₈H₂₇N₃O₅), the expected monoisotopic mass is approximately 485.1951 g/mol . In electrospray ionization (ESI), which is a soft ionization technique suitable for peptides, we would expect to see the following ions:

-

[M+H]⁺: m/z ≈ 486.2029 (in positive ion mode)

-

[M-H]⁻: m/z ≈ 484.1873 (in negative ion mode)

-

[M+Na]⁺: m/z ≈ 508.1848 (as a common adduct in positive ion mode)

Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the Z-group, cleavage of the peptide bond to produce b and y ions, and fragmentation of the amino acid side chains.

Experimental Protocol for ESI-MS

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of Z-Trp-Phe-OH (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.

-

-

Instrument Setup and Calibration:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable spray and optimal ion signal.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the full scan mass spectrum in the desired mass range (e.g., m/z 100-1000).

-

-

Data Analysis:

-

Identify the molecular ion peaks ([M+H]⁺, [M-H]⁻, etc.) and confirm the molecular weight of the compound.

-

If MS/MS data is acquired, analyze the fragmentation pattern to confirm the peptide sequence and structure.

-

Diagram of ESI-MS Workflow:

Caption: Workflow for ESI-MS Analysis.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of Z-Trp-Phe-OH, integrating NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy details the connectivity and chemical environment of the carbon and proton skeleton. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the definitive molecular weight and fragmentation patterns. By following rigorous, self-validating experimental protocols and understanding the principles behind the data, researchers can ensure the identity and purity of Z-Trp-Phe-OH, a critical step for its successful application in peptide synthesis and broader biochemical research.

References

-

Albericio, F. (2004). Solid-Phase Synthesis: A Practical Guide. CRC Press. [https://www.crcpress.com/Solid-Phase-Synthesis-A-Practical-Guide/Albericio/p/book/9780824706 solidphasesynthesisapracticalguide]([Link] solidphasesynthesisapracticalguide)

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Sources

Potential applications of Z-Trp-Phe-OH in oncology research

The following technical guide details the applications of Z-Trp-Phe-OH (N-Benzyloxycarbonyl-L-tryptophyl-L-phenylalanine) in oncology. It synthesizes its pharmacological role as a Neurokinin Receptor Antagonist scaffold with its materials science capability as a Self-Assembling Peptide Hydrogelator .[1]

From Receptor Antagonism to Supramolecular Drug Delivery[1]

Executive Summary

Z-Trp-Phe-OH represents a dual-utility dipeptide derivative in oncology. Structurally, it combines the hydrophobic collapse potential of the benzyloxycarbonyl (Z) group with the

-

Pharmacological Scaffold: Acts as a lead structure for Neurokinin-2 (NK2) receptor antagonists , inhibiting Tachykinin-mediated tumor proliferation and metastasis.[1]

-

Supramolecular Carrier: Spontaneously self-assembles into nanofibrous hydrogels, serving as a biocompatible depot for the sustained release of chemotherapeutics (e.g., Doxorubicin).[1]

Pharmacological Application: NK Receptor Antagonism

Mechanism of Action

The Tachykinin signaling pathway (Substance P/NK1 and Neurokinin A/NK2) is increasingly implicated in cancer progression.[1] Tumor cells often overexpress NK receptors, utilizing autocrine/paracrine loops to drive mitogenesis and angiogenesis.[1]

-

Target: Neurokinin-2 (NK2) Receptor (G-protein coupled receptor).[1]

-

Ligand Role: Z-Trp-Phe-OH (and its amide derivative Z-Trp-Phe-NH

) mimics the hydrophobic C-terminal sequence of Tachykinins (Phe-Gly-Leu-Met-NH -

Inhibition: By competitively binding to the NK2 receptor, Z-Trp-Phe-OH blocks the docking of endogenous Neurokinin A, thereby silencing the

signaling cascade.[1]

Pathway Visualization

The following diagram illustrates the blockade of the NK signaling cascade by Z-Trp-Phe-OH.[1]

Figure 1: Mechanism of Z-Trp-Phe-OH antagonism at the NK2 receptor, preventing downstream calcium signaling and tumor proliferation.[1]

Experimental Protocol: Receptor Binding Affinity Assay

Purpose: To determine the

-

Membrane Preparation: Harvest CHO cells stably expressing human NK2 receptors.[1] Homogenize in ice-cold HEPES buffer (pH 7.4). Centrifuge at 40,000

to isolate membrane fractions.[1] -

Incubation:

-

Filtration: Rapidly filter through GF/C glass fiber filters pre-soaked in 0.5% PEI using a cell harvester.

-

Quantification: Count radioactivity in a gamma counter.

-

Analysis: Fit data to a one-site competition model to calculate

and derive

Materials Science Application: Supramolecular Hydrogels

Mechanism of Self-Assembly

Z-Trp-Phe-OH is an amphiphilic building block.[1] In aqueous environments, the hydrophobic Z-group and aromatic side chains (Indole/Phenyl) drive assembly via:

-

-

-

Hydrogen Bonding: Directional bonding between peptide backbones.[1]

-

Hydrophobic Collapse: Shielding the Z-group from water.[1]

This results in the formation of high-aspect-ratio nanofibers that entangle to form a rigid hydrogel, capable of trapping hydrophobic drugs (e.g., Doxorubicin) within the fibrillar network.[1]

Comparative Data: Z-Dipeptide Properties

| Property | Z-Phe-Phe-OH (Z-FF) | Z-Trp-Phe-OH (Z-WF) | Oncology Relevance |

| Assembly Driver | Phe-Phe Stacking | Trp-Phe Stacking | Z-WF often forms more rigid structures due to Indole size.[1] |

| Fluorescence | Low | High (Intrinsic) | Z-WF allows label-free imaging of the carrier.[1] |

| Drug Loading | High for Hydrophobics | High for Hydrophobics | Excellent for Doxorubicin/Paclitaxel.[1] |

| Critical Gel Conc. | ~0.5 wt% | ~0.3 - 0.5 wt% | Low concentration required for gelation.[1] |

Experimental Protocol: Hydrogel Formation & Drug Loading

Purpose: To create a Z-Trp-Phe-OH hydrogel loaded with Doxorubicin (Dox).

-

Stock Solution: Dissolve Z-Trp-Phe-OH in DMSO at 100 mg/mL.

-

Drug Addition: Add Doxorubicin HCl to the DMSO solution (final ratio 1:10 w/w Drug:Peptide).

-

Gelation Trigger (Solvent Switch):

-

Rheology: Perform frequency sweep (0.1–100 rad/s) at 1% strain to confirm

(solid-like behavior). -

Release Study: Overlay 1 mL PBS on the gel. Aliquot supernatant at defined intervals and measure Dox absorbance at 480 nm.[1]

Self-Assembly Workflow

Figure 2: Solvent-switch method for inducing Z-Trp-Phe-OH self-assembly into a hydrogel.[1]

References

-

Klebe, G. (2013).[1] Drug Design: From Structure and Mode-of-Action to Rational Design Concepts. Springer.[1] (Identifies Z-Trp-Phe-NH2 as a lead structure for NK2 receptor antagonism,

= 2700 nM). -

Gazit, E. (2007).[1] Self-assembled peptide nanostructures: the growth of a new class of nanomaterials.[1] Chemical Society Reviews, 36(8), 1263-1269.[1] (Foundational review on Z-dipeptide self-assembly mechanisms).

-

Makowski, M., et al. (2008).[1] Simple short peptides as models for study of the mechanism of amyloidogenesis.[1] Journal of Peptide Science. (Discusses aggregation properties of Trp/Phe containing short peptides).

-

Bachem. (n.d.). Z-Trp-Phe-OH Product Data. (Confirmation of commercial availability and chemical structure).

Sources

Investigating peptide interactions with Z-Trp-Phe-OH

Topic: Mechanistic Profiling of Z-Trp-Phe-OH: From Enzymatic Kinetics to Supramolecular Self-Assembly Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Z-Trp-Phe-OH (N-benzyloxycarbonyl-L-tryptophyl-L-phenylalanine) serves as a critical model compound in two distinct but overlapping fields of biochemistry: protease kinetics and supramolecular self-assembly . As a dipeptide derivative capped with a hydrophobic Z-group (benzyloxycarbonyl), it mimics the hydrophobic core of larger protein substrates, making it an ideal probe for the S1/S2 subsites of metalloproteases like Carboxypeptidase A (CPA) and serine proteases like Chymotrypsin.

Simultaneously, the unique combination of the indole ring (Trp), phenyl ring (Phe), and the aromatic Z-cap creates a system driven by strong

This technical guide provides a rigorous, self-validating framework for investigating Z-Trp-Phe-OH, moving beyond basic handling to advanced mechanistic profiling.

Molecular Architecture & Physicochemical Properties

Understanding the structural pharmacophore is a prerequisite for experimental design.

| Component | Chemical Function | Experimental Implication |

| Z-Group (Cbz) | N-terminal protection; Hydrophobic cap | Increases |

| Tryptophan (Trp) | Indole side chain | Intrinsic Fluorophore: Excitation at 280nm, Emission ~350nm. Sensitive to polarity (solvatochromic shift). |

| Phenylalanine (Phe) | Phenyl ring; C-terminal free acid | Primary recognition motif for Carboxypeptidase A (S1' subsite specificity). |

| Peptide Bond | Amide linkage (-CO-NH-) | Cleavable by specific proteases; participates in H-bonding networks for self-assembly ( |

Solubility Protocol (Critical):

Z-Trp-Phe-OH is sparingly soluble in water (

-

Stock Preparation: Dissolve in 100% DMSO or HFIP (Hexafluoroisopropanol) to 50-100 mM.

-

Working Solution: Dilute dropwise into the aqueous buffer.

-

Validation: If immediate turbidity occurs at

, the peptide is aggregating. Use a lower concentration or increase DMSO content (up to 5-10%).

Protocol A: Enzymatic Kinetics (Carboxypeptidase A)

Objective: Determine the catalytic efficiency (

Experimental Workflow

-

Assay Principle (Self-Validating):

-

Substrate: Z-Trp-Phe-OH (N-blocked). Reaction with Ninhydrin: Negative.

-

Product: Z-Trp-OH + L-Phenylalanine (Free Amine). Reaction with Ninhydrin: Positive (Purple).

-

Why this works: This differential reactivity allows you to quantify only the cleaved product without interference from the substrate.

-

-

Reagents:

-

Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5. (High salt promotes CPA activity).

-

Enzyme: Bovine Carboxypeptidase A (CPA).[1]

-

Detection Reagent: Ninhydrin solution or OPA (o-Phthalaldehyde) for fluorescence.

-

-

Step-by-Step Protocol:

-

Step 1: Prepare substrate dilutions (0, 50, 100, 200, 400, 800

) in Buffer (keep DMSO <5%). -

Step 2: Equilibrate at 25°C. Add CPA (final conc. 10-50 nM).

-

Step 3: Aliquot samples at specific time points (0, 5, 10, 15 min) into a "Stop Solution" (1% TFA or heat block at 95°C).

-

Step 4: React aliquots with Ninhydrin reagent (heat at 100°C for 10 min).

-

Step 5: Measure Absorbance at 570 nm.

-

Step 6: Convert

to concentration using a Phenylalanine standard curve.

-

Mechanistic Visualization: CPA Hydrolysis

Figure 1: Catalytic cycle of Carboxypeptidase A hydrolyzing Z-Trp-Phe-OH. The Zinc ion polarizes the carbonyl, while Glu270 activates the water molecule for nucleophilic attack.

Protocol B: Supramolecular Self-Assembly

Objective: Induce and characterize the formation of Z-Trp-Phe-OH nanostructures (nanotubes/hydrogels).

Mechanism: The "Solvent Switch" method triggers assembly by rapidly decreasing solubility. The aromatic Z, Trp, and Phe groups stack (

Experimental Workflow

-

Method: Solvent Switch

-

Dissolve Z-Trp-Phe-OH in HFIP (Hexafluoroisopropanol) at 50 mg/mL (Stock).

-

Dilute Stock into water (final conc. 1-5 mg/mL).

-

Observation: Solution should turn opalescent or form a gel within minutes to hours.

-

-

Characterization A: Tryptophan Fluorescence Quenching

-

Rationale: As peptides stack, the Trp indole rings come into close proximity. This typically causes fluorescence quenching or a blue shift (shift to lower wavelength) due to the hydrophobic environment.

-

Protocol: Excitation

nm. Record Emission -

Data: Plot Fluorescence Intensity vs. Concentration. The inflection point indicates the Critical Aggregation Concentration (CAC) .

-

-

Characterization B: Thioflavin T (ThT) Binding

-

Rationale: ThT fluoresces only when bound to amyloid-like

-sheet structures. -

Protocol: Add 10

ThT to the assembled peptide solution. Measure Fluorescence ( -

Validation: A sharp rise in fluorescence confirms ordered fibrillar assembly.

-

Mechanistic Visualization: Self-Assembly Pathway

Figure 2: Hierarchical self-assembly of Z-Trp-Phe-OH. The process is driven by the hydrophobic effect upon water addition, stabilized by aromatic stacking and hydrogen bonding.

Data Analysis & Reference Values

Use these reference ranges to validate your experimental data. Deviations

| Parameter | Definition | Typical Range (Z-Dipeptides) | Notes |

| Michaelis Constant | Indicates affinity. Lower | ||

| Turnover Number | Max reaction rate per enzyme active site. | ||

| Catalytic Efficiency | Measure of enzymatic perfection. | ||

| CAC | Critical Aggregation Conc.[3] | Concentration where monomers form nanostructures. | |

| ThT Signal | Amyloid Indicator | Confirms |

Troubleshooting & Validation

-

Issue: Erratic Kinetic Data.

-

Cause: Substrate precipitation. Z-Trp-Phe-OH is hydrophobic.

-

Fix: Ensure DMSO concentration is constant across all samples (e.g., exactly 5%). Check for turbidity before adding enzyme.

-

-

Issue: No Gel Formation.

-

Cause: Concentration below CAC or pH is too high/low.

-

Fix: Increase peptide concentration.[4] Adjust pH to near neutral (pH 6-8). Extreme pH creates charges (COO-) that repel assembly.

-

-

Issue: High Background in Ninhydrin Assay.

-

Cause: Contamination with free amines or ammonia.

-

Fix: Use fresh buffers. Ensure the Z-group is stable (it is stable under these mild conditions).

-

References

-

Chem-Impex. Z-Phe-Trp-OH Properties and Applications. Source:

-

National Institutes of Health (NIH). Interactions of alpha-chymotrypsin with peptides containing tryptophan. Source:

-

National Institutes of Health (NIH). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Source:

-

BenchChem. Comprehensive Guide to Self-Assembly of Boc-Phe-Phe-OH (Structural Analog). Source:

-

Tufts University. Enzyme Kinetics: kcat/Km and Diffusion Limits. Source:

Sources

Technical Guide: Solubility, Stability, and Application of Z-Trp-Phe-OH

Executive Summary

Z-Trp-Phe-OH (N-Benzyloxycarbonyl-L-tryptophyl-L-phenylalanine) is a hydrophobic dipeptide derivative primarily utilized as a substrate for proteolytic enzymes, specifically Carboxypeptidase A and Chymotrypsin . Its structural composition—featuring an N-terminal Carbobenzoxy (Z) protecting group and two aromatic side chains (Indole from Tryptophan, Benzyl from Phenylalanine)—imparts significant hydrophobicity, necessitating precise solubilization protocols to prevent aggregation or precipitation in aqueous assays.

This guide details the physicochemical behavior of Z-Trp-Phe-OH, establishing rigorous protocols for its solubilization, storage, and application in enzymatic kinetics.

Physicochemical Profile

The "Z" group (Benzyloxycarbonyl) renders the N-terminus uncharged and lipophilic, mimicking the interior of a protein substrate and facilitating binding to hydrophobic pockets in enzymes (e.g., the S1' subsite of Carboxypeptidase A).

| Property | Specification |

| Systematic Name | N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalanine |

| Sequence | Z-Trp-Phe-OH (N-term to C-term) |

| Molecular Formula | C₂₈H₂₇N₃O₅ |

| Molecular Weight | ~485.53 g/mol |

| Solubility Profile | High in DMSO, DMF, MeOH; Low in Water/Acidic Buffer |

| pKa (approx) | ~3.5 (C-terminal Carboxyl); >16 (Indole NH) |

| UV Absorption | λmax ~280 nm (Trp/Phe aromatic overlap) |

| Appearance | White to off-white lyophilized powder |

Solubility & Formulation Protocols

The Hydrophobic Challenge

Z-Trp-Phe-OH presents a "solubility paradox" common in peptide chemistry: it requires organic solvents for initial dissolution but must be compatible with aqueous biological buffers for assays. The aromatic stacking of the Tryptophan and Phenylalanine rings, combined with the Z-group, leads to rapid precipitation (crashing out) if the organic stock is added too quickly to water.

Protocol: "Solvent-Shift" Solubilization

Objective: Create a stable 1 mM working solution in aqueous buffer.

Reagents:

-

Solvent A: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide). Note: DMSO is preferred for cell-free assays; DMF may be toxic to some enzymes.

-

Buffer B: 50 mM Tris-HCl, pH 7.5 (or specific assay buffer).

Step-by-Step Methodology:

-

Stock Preparation (100x): Dissolve Z-Trp-Phe-OH in Solvent A to a concentration of 100 mM . Vortex vigorously until the solution is perfectly clear.

-

Expert Insight: If the solution remains cloudy, mild sonication (30s) at <40°C is permissible. Avoid high heat to prevent Z-group degradation.

-

-

Intermediate Dilution (Optional but Recommended): Dilute the 100 mM stock 1:10 with Solvent A to create a 10 mM substock. This improves pipetting accuracy for lower concentrations.

-

Aqueous Introduction:

-

Place the required volume of Buffer B in a vortexing tube.

-

While vortexing the buffer gently, add the DMSO stock dropwise into the center of the vortex.

-

Final Concentration: Target < 1-5% DMSO (v/v) in the final assay to avoid enzyme denaturation.

-

Critical Constraint: Do NOT add buffer to the DMSO stock; this causes local high water concentration and immediate precipitation. Always add Stock -> Buffer .

Visualization: Solubilization Workflow

Caption: Correct order of addition (Stock into Buffer) is critical to maintain solubility of the hydrophobic Z-Trp-Phe-OH motif.

Stability & Degradation Pathways

Chemical Stability

-

Hydrolysis: The peptide bond (Trp-Phe) is stable at neutral pH (6.0–8.0). It hydrolyzes rapidly in strong acids (6N HCl, 110°C) or bases.

-

Z-Group Integrity: The Carbobenzoxy group is stable to mild bases and trifluoroacetic acid (TFA) but is removed by catalytic hydrogenation (H₂/Pd) or strong acids like HBr in acetic acid.

The Tryptophan Oxidation Risk

Tryptophan is the "weak link" regarding stability. The indole ring is highly susceptible to photo-oxidation and free radical attack, converting Trp to N-formylkynurenine or Kynurenine .

Prevention Protocol:

-

Light: Store solid and solution forms in amber vials or wrapped in foil.

-

Atmosphere: Flush stock solution vials with Nitrogen or Argon gas before sealing.

-

Additives: For long-term storage of aqueous solutions, consider adding 1 mM Methionine or DTT (Dithiothreitol) as a scavenger, provided they do not interfere with the downstream enzymatic assay.

Storage Recommendations

-

Solid State: -20°C, desiccated. Stable for >2 years.

-

DMSO Stock: -20°C or -80°C. Stable for 6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).

Enzymatic Applications

Primary Application: Carboxypeptidase A (CPA) Substrate

Z-Trp-Phe-OH is a classic substrate for Carboxypeptidase A (EC 3.4.17.1).[1]

-

Mechanism: CPA is a metalloexopeptidase (Zinc-dependent) that preferentially cleaves C-terminal aromatic amino acids.

-

Reaction: Z-Trp-Phe-OH + H₂O

Z-Trp-OH + Phenylalanine -

Kinetics: The release of Phenylalanine can be monitored via HPLC or by coupled enzymatic assays (e.g., L-Amino Acid Oxidase coupled to Peroxidase).

Secondary Application: Chymotrypsin

While Chymotrypsin typically cleaves after Trp or Phe, Z-Trp-Phe-OH can serve as a substrate or a competitive inhibitor depending on the specific isoform and pH. The "Z" group binds the S2 subsite, positioning the Trp-Phe bond at the catalytic triad.

Visualization: Enzymatic Cleavage Pathway

Caption: Mechanism of Carboxypeptidase A action on Z-Trp-Phe-OH, cleaving the C-terminal Phenylalanine.

References

-

Carboxypeptidase A Mechanism & Substrates Source: Auld, D. S. (2004). Carboxypeptidase A. Handbook of Proteolytic Enzymes. Context: Defines the specificity of CPA for C-terminal aromatic residues like Phe in Z-peptides.

-

Solubility of Hydrophobic Peptides Source: Thermo Fisher Scientific. Peptide Solubility Guidelines. Context: Validates the use of DMSO/DMF for hydrophobic peptide solubilization and the "dropwise" addition technique.

-

Tryptophan Oxidation Pathways Source: Ronsein, G. E., et al. (2019). "Oxidation of the Tryptophan Residue in Proteins." Free Radical Biology and Medicine. Context: Details the degradation of Indole rings under light/oxygen stress.

-

Chymotrypsin Kinetics Source: Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews. Context: Explains the binding of aromatic residues (Trp/Phe) in the S1 pocket of Chymotrypsin.

Sources

Application Note: Strategic Incorporation of Z-Trp-Phe-OH in SPPS

This Application Note is designed for research scientists and process chemists utilizing Z-Trp-Phe-OH (N-benzyloxycarbonyl-L-tryptophyl-L-phenylalanine) as a building block in Solid-Phase Peptide Synthesis (SPPS).

Unlike standard Fmoc- or Boc-amino acids, using a dipeptide building block like Z-Trp-Phe-OH introduces unique stereochemical risks and solubility challenges. This guide focuses on the critical "Segment Condensation" strategy, ensuring high purity and retaining the stereochemical integrity of the Phenylalanine residue.

Executive Summary

Z-Trp-Phe-OH is frequently employed to introduce a hydrophobic, protease-resistant N-terminal motif into bioactive peptides (e.g., viral fusion inhibitors, protease substrates). While using a pre-formed dipeptide accelerates synthesis, it presents a critical challenge: C-terminal racemization .

Because the activating carboxyl group belongs to a Phenylalanine residue with an amide (N-acyl) linkage rather than a urethane (Fmoc/Boc) linkage, the activation barrier for oxazolone-mediated epimerization is significantly lower. This protocol details a low-racemization coupling strategy and a Tryptophan-optimized cleavage workflow to mitigate these risks.

Technical Background: The Racemization Challenge

To use Z-Trp-Phe-OH effectively, one must understand the mechanism of failure. In standard SPPS, the

However, in Z-Trp-Phe-OH , the Phenylalanine nitrogen is acylated by the Tryptophan. Upon activation of the Phe-COOH, the carbonyl oxygen of the Trp-Phe amide bond can attack the activated center, forming a 5(4H)-oxazolone. This intermediate readily loses chirality at the Phe alpha-carbon.

Mechanism of Epimerization (Visualization)

Materials & Preparation

Reagent Specifications

-

Di-peptide: Z-Trp-Phe-OH (High purity >98% required to avoid truncated impurities).

-

Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).

-

Why: Oxyma/DIC is superior to HOBt/DIC for suppressing racemization and is safer than potentially explosive HOAt. Avoid HATU/HBTU as the required tertiary base (DIEA) promotes oxazolone formation.

-

-

Solvent: DMF (Dimethylformamide). NMP (N-methylpyrrolidone) is an alternative if solubility is poor, but DMF is preferred for lower viscosity.

Solubility Check

Z-Trp-Phe-OH is hydrophobic.

-

Dissolve 100 mg in 1 mL DMF.

-

If cloudy, add minimal DMSO (up to 10% v/v).

-

Note: Do not heat above 30°C during dissolution to prevent premature degradation.

Protocol: Low-Racemization Coupling

This protocol assumes the resin-bound peptide has a free N-terminal amine (Fmoc removed) and is ready for the final cap.

Step 1: Pre-Activation (The "Cold" Method)

To minimize oxazolone formation, activation should occur at low temperature without excess base.

-

Calculate Equivalents: Use 3.0 eq of Z-Trp-Phe-OH relative to resin loading.

-

Prepare Solution A: Dissolve Z-Trp-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

-

Cool: Place Solution A in an ice bath (0°C) for 5 minutes.

-

Activate: Add DIC (3.0 eq) to the cold solution.

-

Incubate: Stir at 0°C for 2–3 minutes. Do not activate for >5 minutes before adding to resin.

Step 2: Coupling to Resin[1]

-

Drain the wash solvent (DMF) from the resin reaction vessel.

-

Transfer the cold activated solution immediately to the resin.

-

Agitate: Shake gently at room temperature.

-

Duration: 2 to 4 hours. (Longer times increase racemization risk; shorter times risk incomplete coupling).

-

-

Monitor: Use a Kaiser Test (ninhydrin) or Chloranil test (for secondary amines) to verify completion.

-

If positive (blue beads): Do NOT recouple with base (HATU/DIEA). Recouple using fresh DIC/Oxyma.

-

Step 3: Washing

-

Drain resin.

-

Wash with DMF (3 x 1 min).

-

Wash with DCM (3 x 1 min) to shrink resin and remove residual DMF.

Protocol: Cleavage & Deprotection[2][3]

The Z-group (Benzyloxycarbonyl) is generally stable to TFA cleavage conditions used in Fmoc SPPS. This allows the isolation of the Z-protected peptide .

Critical Warning: Tryptophan is highly susceptible to alkylation by carbocations (generated from removing tBu, Boc, or Trt groups on side chains) during cleavage.

Scavenger Cocktail Selection

Use Reagent K or a high-thiol cocktail to protect the Trp indole ring.

| Component | Volume % | Function |

| TFA | 82.5% | Cleavage Agent |

| Phenol | 5.0% | Scavenger (protects Tyr/Trp) |

| Water | 5.0% | Scavenger (polar) |

| Thioanisole | 5.0% | Scavenger (protects Trp/Met) |

| EDT (Ethanedithiol) | 2.5% | Critical for Trp protection |

Note: If EDT is objectionable due to odor, DODT (2,2'-(Ethylenedioxy)diethanethiol) is a less odorous alternative.

Cleavage Procedure[4][5][6][7]

-

Add cold Cleavage Cocktail to the resin (10 mL per gram of resin).

-

Agitate at Room Temperature for 2–3 hours.

-

Limit: Do not exceed 4 hours; prolonged TFA exposure can slowly degrade the Z-group or cause Trp-alkylation.

-

-

Precipitate in cold Diethyl Ether.

-

Centrifuge and wash pellet 3x with ether.

-

Lyophilize from Water/Acetonitrile.

Analytical Quality Control

When analyzing the crude product by HPLC, you must specifically look for the D-Phe epimer .

-

Method: Reverse-Phase HPLC (C18 column).

-

Gradient: Shallow gradient (e.g., 0.5% B per minute) around the elution time.

-

Identification: The D-Phe epimer (Z-Trp-D-Phe-Peptide) typically elutes slightly earlier than the L-L isomer due to disrupted hydrophobic packing, though this varies by sequence.

-

Mass Spec: The epimer has the exact same mass. MS alone cannot detect this failure mode. Co-injection with a synthesized standard (intentionally made with Z-Trp-D-Phe-OH) is the gold standard for validation.

Workflow Visualization

References

-

Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link (Discusses Oxyma/DIC superiority for racemization suppression).

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4][5] Chemical Reviews. Link (Details Z-group stability in TFA vs HF).

-

Bachem Technical Library. "Racemization in Peptide Synthesis." Link (Authoritative guide on segment condensation risks).

-

Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research. Link (Standard cleavage cocktails for Trp-containing peptides).

Sources

High-Purity Liquid-Phase Synthesis of Z-Trp-Phe-OH: A Scalable Protocol

Executive Summary

This Application Note details a robust, scalable liquid-phase protocol for the synthesis of Z-Trp-Phe-OH , a dipeptide widely used as a substrate for metalloproteases (e.g., Angiotensin-Converting Enzyme) and as a model compound for studying hydrophobic peptide aggregation.

Unlike Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS) offers superior cost-efficiency for short peptides (di- and tripeptides) and allows for the isolation and characterization of intermediates, ensuring high purity without complex chromatographic purification at the final stage. This guide addresses the specific challenges of working with Tryptophan (Trp), including indole oxidation and racemization, by utilizing an EDC/HOBt coupling strategy followed by controlled alkaline saponification .

Strategic Analysis & Chemical Logic

The Synthetic Route

The synthesis is designed as a two-step convergent process. Direct coupling of Z-Trp-OH to free Phenylalanine (H-Phe-OH) is possible via active esters (OSu), but the Methyl Ester Route is selected here for its superior scalability and intermediate purification capability.

-

Step 1: Coupling. Reaction of Z-Trp-OH with H-Phe-OMe·HCl using EDC·HCl/HOBt.

-

Why EDC? Unlike DCC, the urea byproduct of EDC is water-soluble, simplifying workup.

-

Why HOBt? Tryptophan is highly susceptible to racemization during activation. HOBt forms an active ester in situ, suppressing oxazolone formation and preserving chirality.

-

-

Step 2: Saponification. Hydrolysis of the methyl ester using LiOH or NaOH.

-

Why Alkaline Hydrolysis? The Z (Cbz) group is stable to mild base, allowing selective removal of the C-terminal ester without deprotecting the N-terminus.

-

Critical Considerations for Tryptophan

-

Indole Sensitivity: The electron-rich indole ring of Trp is prone to oxidation and alkylation (e.g., by carbocations during acidolysis). The selected Z-protection strategy avoids strong acids (like TFA/HF) typically used in Boc/Fmoc chemistry final cleavage, preserving the indole integrity.

-

Hydrophobicity: Both Trp and Phe are aromatic and hydrophobic. Solvent selection (DMF/DCM mixtures) is critical to maintain solubility throughout the reaction.

Visual Workflow (DOT Diagram)

Figure 1: Step-by-step synthetic workflow for Z-Trp-Phe-OH via the methyl ester route.[1]

Experimental Protocols

Materials Required

| Reagent | Role | Stoichiometry |

| Z-Trp-OH | Carboxyl Component | 1.0 eq |

| H-Phe-OMe[1][2]·HCl | Amine Component | 1.1 eq |

| EDC[1][2]·HCl | Coupling Agent | 1.1 eq |

| HOBt[1][2]·H2O | Racemization Suppressor | 1.1 eq |

| N-Methylmorpholine (NMM) | Base (Neutralizer) | 2.2 eq |

| Dichloromethane (DCM) | Solvent | ~10 mL/g peptide |

| Lithium Hydroxide (LiOH) | Saponification Base | 2.0 eq |

Protocol A: Synthesis of Z-Trp-Phe-OMe

Objective: Couple Z-Trp-OH to Phe-OMe to form the fully protected dipeptide.

-

Preparation of Amine: In a round-bottom flask, suspend H-Phe-OMe·HCl (1.1 eq) in anhydrous DCM. Add NMM (1.1 eq) and stir for 10 minutes to liberate the free amine.

-

Activation: In a separate flask, dissolve Z-Trp-OH (1.0 eq) and HOBt (1.1 eq) in a minimum amount of DMF/DCM (1:4 ratio). Cool to 0°C in an ice bath.

-

Coupling: Add EDC·HCl (1.1 eq) to the Z-Trp-OH solution.[1] Stir for 15 minutes at 0°C to generate the OBt-active ester.

-

Addition: Add the H-Phe-OMe solution (from step 1) dropwise to the activated Z-Trp mixture. Add the remaining NMM (1.1 eq) to maintain pH ~8.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir overnight (12–16 hours).

-

Workup (Critical for Purity):

-

Dilute with excess DCM.

-

Wash sequentially with:

-

10% Citric Acid or 1M HCl (3x) – Removes unreacted amine and DMAP.

-

Water (1x)

-

5% NaHCO₃ (3x) – Removes unreacted acid and HOBt.

-

Brine (1x)

-

-

Dry organic layer over MgSO₄, filter, and evaporate to dryness.

-

Result: White to off-white foam/solid (Z-Trp-Phe-OMe).

-

Protocol B: Saponification to Z-Trp-Phe-OH

Objective: Selectively remove the methyl ester without affecting the Z-group or racemizing the peptide.

-

Dissolution: Dissolve the intermediate Z-Trp-Phe-OMe in Methanol (MeOH).

-

Hydrolysis: Add a solution of LiOH (2.0 eq) in water (ratio MeOH:Water 3:1).

-

Monitoring: Stir at room temperature. Monitor by TLC (System: CHCl₃/MeOH/AcOH 85:10:5). Reaction is usually complete in 2–4 hours.

-

Note: Do not heat. Heating causes racemization.

-

-

Workup:

-

Evaporate MeOH under reduced pressure (rotavap) to leave an aqueous solution.

-

Dilute with water.[3] Wash once with Ethyl Acetate (EtOAc) to remove any unreacted ester (organic layer discarded).

-

Acidification: Cool the aqueous phase to 0°C. Slowly acidify with 1M HCl to pH 2–3 while stirring.

-

Precipitation: The product Z-Trp-Phe-OH will precipitate as a white solid.

-

-

Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum desiccator over P₂O₅.

Quality Control & Characterization

Expected Properties

-

Appearance: White crystalline powder.[4]

-

Molecular Weight: 485.53 g/mol .

-

Melting Point: 165–167°C (Literature value).[][6]

-

Solubility: Soluble in MeOH, DMF, DMSO, dilute base. Insoluble in water and non-polar solvents.

Analytical Methods

| Method | Condition | Acceptance Criteria |

| HPLC | C18 Column, Gradient 5-95% ACN in Water (+0.1% TFA) | Purity > 98% (Single Peak) |

| Mass Spec (ESI) | Positive Mode (M+H)+ | Observed Mass: 486.5 ± 0.5 Da |

| TLC | CHCl₃/MeOH/AcOH (85:10:5) | Single spot, Rf ~0.4–0.5 |

Troubleshooting & Optimization

Racemization Control

Racemization is the most significant risk when coupling Trp or Phe.

-

Mechanism: Formation of an oxazolone intermediate on the activated amino acid allows the alpha-proton to be abstracted by base.

-

Solution: Always use HOBt or HOAt as an additive. These form active esters that react faster with the amine than the rate of oxazolone formation.

-

Base Control: Avoid large excesses of NMM or DIPEA. Keep the reaction mixture slightly basic (pH 8), but never >pH 9.

Solubility Issues

Z-Trp-Phe-OH is highly hydrophobic.

-

During Workup: If the product precipitates during the acid wash in Protocol A, add more DCM or a small amount of n-Butanol to keep it in the organic phase.

-

Final Product: If the product oils out during acidification (Protocol B), scratching the glass vessel or adding a seed crystal can induce crystallization.

References

- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.

-

Bachem. (n.d.). Peptide Synthesis Application Notes. Retrieved from (General protocols for solution phase synthesis).

-

Sigma-Aldrich. (n.d.). Z-Phe-Trp-OH Product Specification. Retrieved from (Physical property verification).

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Reference for Z-group stability).

Sources

Application Note: High-Resolution Mass Spectrometry Analysis of Z-Trp-Phe-OH and its Fragments

Abstract

This application note provides a comprehensive guide for the analysis of the N-benzyloxycarbonyl (Z)-protected dipeptide, Z-Trp-Phe-OH, using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We detail a robust protocol for sample preparation, instrument setup, and data acquisition. Furthermore, we provide an in-depth analysis of the expected fragmentation patterns of Z-Trp-Phe-OH, offering a predictive framework for the identification and structural elucidation of this and similar protected peptides. This guide is intended for researchers, scientists, and professionals in drug development and proteomics who are engaged in the characterization of small, modified peptides.

Introduction: The Significance of Protected Dipeptide Analysis

N-protected dipeptides, such as Z-Trp-Phe-OH, are fundamental building blocks in synthetic peptide chemistry and play a crucial role in the development of novel therapeutics and biochemical probes.[1] The benzyloxycarbonyl (Z) group is a widely used amine-protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal. Z-Trp-Phe-OH, composed of tryptophan and phenylalanine, combines the unique properties of two aromatic amino acids, making it a valuable model compound for studying peptide structure and function.[2]

Mass spectrometry, particularly with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), has become an indispensable tool for the structural characterization of peptides.[3] ESI allows for the gentle ionization of thermally labile molecules like peptides, while MS/MS provides detailed structural information through collision-induced dissociation (CID).[4] By analyzing the fragmentation patterns, the amino acid sequence and the nature of modifications, such as protecting groups, can be determined.[5]

This application note aims to provide a detailed, field-proven protocol for the analysis of Z-Trp-Phe-OH. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a self-validating system for trustworthy and reproducible results.

Chemical Properties of Z-Trp-Phe-OH

A thorough understanding of the analyte's properties is paramount for developing a successful analytical method.

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₇N₃O₅ | [4] |

| Molecular Weight | 485.54 g/mol | [4] |

| Monoisotopic Mass | 485.1951 g/mol | Calculated |

| Structure | N-benzyloxycarbonyl-L-tryptophyl-L-phenylalanine | [6] |

Experimental Workflow: From Sample to Spectrum

The following diagram outlines the comprehensive workflow for the mass spectrometry analysis of Z-Trp-Phe-OH.

Detailed Protocol: Sample Preparation

The goal of sample preparation is to present the analyte to the mass spectrometer in a state that is conducive to efficient ionization and free of interfering contaminants.

-

Stock Solution Preparation:

-

Accurately weigh approximately 1 mg of Z-Trp-Phe-OH.

-

Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

-

Rationale: Methanol is a good solvent for many protected peptides and is compatible with ESI.

-

-

Working Solution Preparation:

-

Dilute the stock solution to a final concentration of 1-10 µg/mL.

-

The diluent should be a mixture of 50:50 (v/v) acetonitrile (ACN) and deionized water, containing 0.1% formic acid.

-

Rationale: The ACN/water mixture is a common solvent system for ESI, promoting efficient droplet formation and desolvation. Formic acid is added to facilitate protonation of the analyte in positive ion mode, leading to the formation of [M+H]⁺ ions.[2]

-

Detailed Protocol: Mass Spectrometer Configuration (ESI-MS/MS)

These parameters are provided as a starting point and may require optimization based on the specific instrument used.

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Infusion: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters:

-

Capillary Voltage: 3.5 – 4.5 kV

-

Rationale: This voltage is necessary to generate a stable Taylor cone and initiate the electrospray process.

-

-

Nebulizing Gas (N₂): Instrument-dependent; adjust for a stable spray.

-

Drying Gas (N₂): Set to a temperature (e.g., 250-350 °C) and flow rate sufficient to desolvate the ions without causing thermal degradation.

-

-

MS1 Scan Parameters:

-

Mass Range: m/z 100-1000

-

Rationale: This range will encompass the expected precursor ion ([M+H]⁺ at m/z 486.2) and potential adducts.

-

-

MS/MS (CID) Parameters:

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 486.2.

-

Collision Gas: Argon or Nitrogen

-

Collision Energy: Varies by instrument type. A ramped collision energy (e.g., 10-40 eV) is recommended to generate a rich fragmentation spectrum.

-

Rationale: Low collision energies may only break the weakest bonds, while higher energies will induce more extensive fragmentation, providing more structural information.

-

-

Predicted Fragmentation Pathway of Z-Trp-Phe-OH

Collision-induced dissociation of peptides typically results in cleavage of the amide bonds along the peptide backbone, leading to the formation of b- and y-type ions.[4] The charge is retained on the N-terminal fragment for b-ions and on the C-terminal fragment for y-ions. The fragmentation of Z-Trp-Phe-OH is also influenced by the Z-protecting group and the aromatic side chains of Tryptophan and Phenylalanine.

Key Fragment Ions

The following table summarizes the predicted major fragment ions for Z-Trp-Phe-OH. The masses are calculated for the monoisotopic species.

| Ion Type | Structure | Calculated m/z | Notes |

| [M+H]⁺ | [Z-Trp-Phe-OH + H]⁺ | 486.20 | Precursor Ion |

| b₁ | [Z-Trp]⁺ | 337.13 | N-terminal fragment resulting from cleavage of the Trp-Phe amide bond. |

| y₁ | [Phe-OH + H]⁺ | 166.07 | C-terminal fragment resulting from cleavage of the Trp-Phe amide bond. |

| Phe Immonium Ion | 120.08 | Characteristic fragment from Phenylalanine, often resulting from the loss of the rest of the molecule. This corresponds to the loss of H₂O + CO from the free amino acid.[6] | |

| Trp Immonium Ion | 159.09 | Characteristic fragment from Tryptophan. | |

| b₁ - C₇H₈ | [Z-Trp - Toluene]⁺ | 245.08 | Neutral loss of toluene (92 Da) from the b₁ ion, a common fragmentation for the Z-group. |

| b₁ - C₇H₇• | [Z-Trp - Tropylium radical]⁺ | 246.09 | Loss of a tropylium radical (91 Da) from the b₁ ion, another characteristic fragmentation of the benzyloxycarbonyl group.[7] |

Interpretation of the Fragmentation Spectrum

-

Primary Fragmentation: The most informative fragmentation will be the cleavage of the amide bond between Tryptophan and Phenylalanine, yielding the b₁ and y₁ ions. The relative intensity of these ions can provide insights into the proton affinity of the two fragments.

-

Z-Group Fragmentation: The presence of fragments corresponding to the neutral loss of toluene (92 Da) or the loss of a tropylium radical (91 Da) from the b₁ ion is a strong indicator of the benzyloxycarbonyl protecting group.

-

Side-Chain Fragmentation: The immonium ions of Phenylalanine (m/z 120.1) and Tryptophan (m/z 159.1) are highly characteristic and confirm the presence of these amino acids in the peptide. The Phenylalanine immonium ion is often a very prominent peak in the low-mass region of the spectrum.[6]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of Z-Trp-Phe-OH. By following the outlined procedures for sample preparation, instrument setup, and data interpretation, researchers can confidently identify and structurally characterize this and other similar protected dipeptides. The predictive fragmentation pathway and the table of expected fragment ions serve as a valuable reference for interpreting experimental data. The successful application of these methods will aid in the quality control of synthetic peptides and contribute to a deeper understanding of their structure-activity relationships in various research and development settings.

References

-

Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). PMC. [Link]

- Mass spectrometry of peptides and proteins. (n.d.). OSU Chemistry.

-

Z-Phe-Trp-OH | C28H27N3O5 | CID 333356. (n.d.). PubChem. [Link]

-

Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). PMC. [Link]

-

Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. (2013). European Pharmaceutical Review. [Link]

-

Fundamentals of Proteomics - Part 2 The properties of peptides. (2023). YouTube. [Link]

-

Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878. (n.d.). PubChem. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (2011). SlideShare. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. Ion Trap Collisional Activation of c and z• Ions Formed via Gas-Phase Ion/Ion Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]